REACTION_CXSMILES
|
[F:1][C:2]1([F:8])[CH2:5][CH:4]([C:6]#N)[CH2:3]1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].Cl.C1C[O:20]CC1>[Zn].CS(O)(=O)=O>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][C:6]([CH:4]1[CH2:5][C:2]([F:8])([F:1])[CH2:3]1)=[O:20])[CH3:15]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)C#N)F
|
Name
|
|
Quantity
|
0.751 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.04 mmol
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
76 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated for a further 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
pump and after the addition the mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred for 17 hours between 0 and 20° C
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the consumption of the starting material
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic portion was then dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(=O)C1CC(C1)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 599 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |